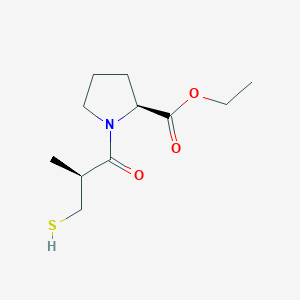

Captopril Ethyl Ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S/c1-3-15-11(14)9-5-4-6-12(9)10(13)8(2)7-16/h8-9,16H,3-7H2,1-2H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMWMMRSHRHWMV-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1C(=O)C(C)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176490 | |

| Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86938-12-7 | |

| Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86938-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Captopril Ethyl Ester

Synthetic Routes to Captopril (B1668294) Ethyl Ester

The primary route to obtaining Captopril Ethyl Ester involves the direct esterification of Captopril. This transformation is a cornerstone of its chemical synthesis, with various methodologies developed to optimize reaction efficiency and product purity.

Esterification Reactions and Optimizations

The synthesis of this compound can be efficiently achieved through the reaction of Captopril with an ethylating agent in the presence of a base. A common method involves the use of ethyl iodide (C₂H₅I) as the ethylating agent and anhydrous potassium carbonate (K₂CO₃) as the catalyst in a suitable solvent like dry acetone.

In a typical procedure, Captopril is dissolved in dry acetone, to which anhydrous K₂CO₃ is added. The mixture is stirred to facilitate the formation of the carboxylate salt of Captopril. Subsequently, ethyl iodide is introduced, and the reaction is heated to drive the esterification process. A study detailing a similar synthesis reported heating the reaction at 50°C for 24 hours. orientjchem.org The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).

Optimization of this reaction involves controlling the stoichiometry of the reactants. For instance, using a molar excess of ethyl iodide can help drive the reaction towards completion. The choice of base and solvent is also critical. Anhydrous conditions are important to prevent the hydrolysis of the ester product back to the carboxylic acid.

A comparative method for esterification is the synthesis of the methyl ester of Captopril, which can be achieved by reacting Captopril with thionyl chloride (SOCl₂) in cold methanol. orientjchem.org This reaction proceeds by first converting the carboxylic acid to an acyl chloride, which is then readily esterified by methanol.

Precursor Compounds and Starting Materials

The direct precursor for the synthesis of this compound is Captopril itself. Captopril, with its chemical name (2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, provides the necessary scaffold for the esterification reaction.

The synthesis of Captopril, in turn, originates from more fundamental starting materials. Key precursors include L-proline and (S)-3-(acetylthio)-2-methylpropanoic acid. mdpi.com The synthesis involves the acylation of L-proline with an activated form of the side-chain acid. The use of stereochemically pure precursors is crucial to obtain the desired (S,S)-diastereomer of Captopril, which is the pharmacologically active form.

Table 1: Key Precursor Compounds

| Compound Name | Chemical Structure | Role in Synthesis |

| Captopril | (2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid | Direct precursor for esterification |

| L-Proline | (S)-Pyrrolidine-2-carboxylic acid | Core heterocyclic building block for Captopril |

| (S)-3-(acetylthio)-2-methylpropanoic acid | HSCOCH₂CH(CH₃)COOH | Provides the acyl side chain for Captopril |

| Ethyl Iodide | C₂H₅I | Ethylating agent for esterification |

Process Modifications for Enhanced Yield and Purity

To obtain this compound with high yield and purity, several process modifications are employed during and after the synthesis. Following the esterification reaction, the work-up procedure is critical. This typically involves filtering off the solid catalyst (e.g., K₂CO₃) and removing the excess solvent under reduced pressure. orientjchem.org

The crude product is then subjected to purification steps. A common technique is liquid-liquid extraction. For instance, the product can be redissolved in a solvent like ethyl acetate (B1210297) and washed with an aqueous solution of a mild base, such as 5% sodium bicarbonate, to remove any unreacted Captopril. orientjchem.org This is followed by washing with water to remove any remaining salts. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) and the solvent is evaporated to yield the purified ester. orientjchem.org

Further purification can be achieved through techniques like column chromatography or recrystallization. The choice of solvent for crystallization is crucial and is often determined empirically. For instance, in the broader context of Captopril synthesis, solvents like ethyl acetate and tert-butyl acetate have been used for extraction and crystallization, with the addition of hydrocarbons like n-hexane to improve the crystallization yield. googleapis.com Controlling the pH during extraction and crystallization is also a key parameter to ensure the stability and purity of the final product. googleapis.com

Synthesis of this compound Mimics and Analogues

The structural framework of Captopril and its esters has inspired the design and synthesis of numerous mimics and analogues. These efforts are aimed at exploring the structure-activity relationships and developing compounds with improved properties.

Design Principles for Structural Modifications

A primary design principle in creating Captopril mimics involves retaining the pyrrolidine (B122466) ring, which is recognized as a crucial element for binding to the angiotensin-converting enzyme. tandfonline.com Modifications are often focused on other parts of the molecule.

One key strategy is the replacement of the sulfhydryl (-SH) group, which has been associated with certain side effects. tandfonline.com The design of new derivatives often involves substituting this group with other moieties. Another approach is to modify the side chain to enhance binding affinity to auxiliary sites on the enzyme. nih.gov The esterification of the carboxyl group, as seen in this compound, is a modification that increases lipophilicity, which can influence its absorption and distribution. nih.gov

In silico methods, such as molecular docking and pharmacophore mapping, are increasingly used to guide the design of new analogues. These computational tools help in predicting the binding affinity and other properties of the designed molecules before their actual synthesis. For example, a study on new pyrrolidine derivatives with structural similarity to Captopril used these methods to select promising candidates for synthesis. tandfonline.comresearchgate.net

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives as Captopril analogues often starts with L-proline or its derivatives, which serve as the foundational pyrrolidine scaffold. mdpi.comresearchgate.net Various synthetic strategies are employed to introduce different side chains and functional groups.

One example is the synthesis of a novel pyrrolidine derivative, Compound 28 (2-Pyrrolidin-2-ylidene-N-thiomorpholin-4-ylmethyl-malonamic acid ethyl ester). The synthesis of this compound involves the reaction of Cyano-pyrrolidin-2-ylidene-acetic acid ethyl ester with thiomorpholine (B91149) and formaldehyde (B43269) through a Mannich reaction. tandfonline.comresearchgate.net This demonstrates a strategy to build complexity onto the pyrrolidine ring system.

Another approach involves the acylation of proline ethyl ester with various acyl chlorides to create alkene-containing intermediates. unh.edu These intermediates can then be further modified, for example, through epoxidation or thiirane (B1199164) formation, to generate novel analogues. unh.edu The synthesis of imidazole (B134444) derivatives of Captopril has also been explored, where esterified proline was coupled with an imidazole moiety using ethyl chloroformate. psu.edu

The synthesis of these derivatives often requires multi-step reaction sequences and careful control of reaction conditions to achieve the desired stereochemistry and purity. The purification of these novel compounds typically involves chromatographic techniques to isolate the target molecule from reaction byproducts.

Synthesis of Imidazole Derivatives

The synthesis of imidazole-containing analogues of this compound represents a strategic modification aimed at exploring alternative interactions with the active site of the Angiotensin-Converting Enzyme (ACE). The imidazole ring, with its unique electronic and steric properties, can serve as a bioisosteric replacement for the thiol group, potentially offering a different binding profile and modified pharmacological activity. The synthetic approach to these derivatives typically involves a multi-step sequence starting from a suitable imidazole precursor, which is then coupled with the proline moiety of this compound.

A general strategy for the synthesis of alkylthio imidazole analogues of captopril involves the initial preparation of a 5-hydroxymethyl-1-methyl-2-thio-imidazole intermediate. This intermediate can be synthesized from dihydroxyacetone. Subsequent reaction with an appropriate alkyl iodide leads to the formation of the corresponding substituted alkylthio imidazole. The carbinol group of this imidazole derivative is then oxidized to a carboxylic acid, often proceeding through an aldehyde intermediate, to prepare it for coupling with the proline portion. researchgate.net

The final and crucial step is the amide bond formation between the imidazole carboxylic acid and the proline ethyl ester. Several coupling methods can be employed for this condensation reaction:

Direct coupling in an alkaline medium or in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as dimethylformamide (DMF). researchgate.net

Coupling of the proline moiety with the acyl chloride of the imidazole derivative in a solvent like tetrahydrofuran (B95107) (THF) or dioxane. researchgate.net

A particularly effective method involves the coupling of the esterified proline (proline ethyl ester) with the imidazole carboxylic acid using ethyl chloroformate and a base like triethylamine. researchgate.net This method is often preferred as it tends to proceed with good yields and cleaner reaction profiles. Subsequent hydrolysis of the resulting ester can yield the final acid derivative, but for the synthesis of this compound derivatives, this final hydrolysis step would be omitted.

The characterization of these synthesized imidazole derivatives is crucial to confirm their structure and purity. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed. researchgate.netpsu.edubrieflands.com

Table 1: Spectroscopic Data for a Representative Imidazole Derivative of Captopril

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/e) |

| (S)-1-((1-methyl-2-(propylthio)-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid) | 3400 (NH), 1740 (C=O, ester), 1600 (C=C) | 1.0 (t, 3H, SCH₂CH₂CH₃), 1.25 (m, 3H, OCH₂CH₃), 2.0-2.4 (m, 4H, proline CH₂), 3.0 (t, 2H, SCH₂), 3.6 (m, 2H, proline NCH₂), 3.8 (s, 3H, NCH₃), 4.5 (m, 1H, proline α-CH), 7.8 (s, 1H, imidazole CH) | 325 (M⁺), 228, 154, 142, 112 |

Data is for the corresponding carboxylic acid derivative as a reference for expected spectral features. The ethyl ester derivative would show characteristic signals for the ethyl group in the ¹H NMR spectrum. researchgate.net

Creation of Branched-Chain Ester Prodrugs

The esterification of captopril to its ethyl ester and other branched-chain ester prodrugs is a common strategy to enhance its lipophilicity. This increased lipophilicity can lead to improved pharmacokinetic properties, such as enhanced percutaneous absorption for transdermal delivery systems. nih.govoup.com The synthesis of these ester prodrugs is typically a straightforward chemical modification of the parent drug, captopril.

The general synthesis involves the reaction of captopril with the corresponding alcohol (e.g., ethanol (B145695) for the ethyl ester, isopropanol (B130326) for the isopropyl ester) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose, as it reacts with the carboxylic acid of captopril to form an acyl chloride intermediate, which then readily reacts with the alcohol to form the ester.

A series of n-alkyl carboxyl ester prodrugs of captopril have been synthesized to investigate the effect of the ester chain length on properties like skin permeation. These studies have shown that esters such as the ethyl, propyl, and butyl esters of captopril exhibit higher skin permeation fluxes compared to captopril itself. nih.gov This enhancement is attributed to the increased lipophilicity of the prodrugs, which facilitates their partitioning into and diffusion across the lipid-rich stratum corneum of the skin. researchgate.netresearchgate.net

The synthesis of these ester prodrugs allows for a systematic evaluation of how structural modifications impact their physicochemical and biological properties. The characterization of these compounds is performed using standard analytical techniques to confirm their identity and purity.

Table 2: Examples of Captopril Ester Prodrugs and their Properties

| Prodrug | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| This compound | C₁₁H₁₉NO₃S | 245.34 | 1.3 |

| Captopril Propyl Ester | C₁₂H₂₁NO₃S | 259.37 | 1.8 |

| Captopril Butyl Ester | C₁₃H₂₃NO₃S | 273.40 | 2.3 |

LogP values are estimations and can vary based on the prediction algorithm used.

Stereochemical Considerations in this compound Synthesis

The biological activity of captopril and its derivatives is highly dependent on their stereochemistry. Captopril has two chiral centers, leading to the possibility of four stereoisomers. The desired therapeutic activity resides predominantly in the (S,S)-isomer. researchgate.net Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance.

Enantiomeric Purity and Control in Synthesis

Ensuring the enantiomeric purity of this compound is a critical aspect of its synthesis. The presence of other stereoisomers can lead to reduced efficacy and potentially different pharmacological profiles. google.com Various methods are employed to achieve high enantiomeric purity, including the use of chiral starting materials, stereoselective synthesis, and chiral resolution techniques.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical technique for determining the enantiomeric purity of captopril and its ester derivatives. actascientific.comresearchgate.net Chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRACEL OD-H, CHIRALPAK IB), are capable of separating the different stereoisomers, allowing for their quantification. actascientific.comresearchgate.net The development of such analytical methods is crucial for quality control during the manufacturing process.

The esterification of captopril can be monitored by techniques like Thin-Layer Chromatography (TLC) and HPLC to ensure the reaction proceeds to completion and to analyze the purity of the resulting ester. researchgate.net The chiral analysis of the captopril ester derivative on a chiral column can resolve the different isomers, confirming the stereochemical integrity of the product. actascientific.com

Role of Chiral Intermediates

The use of chiral intermediates is a fundamental strategy in the stereoselective synthesis of captopril and its esters. By starting with a molecule that already possesses the desired stereochemistry at one or more chiral centers, the formation of the correct final stereoisomer is directed.

For the synthesis of captopril, L-proline, which has the (S)-configuration, is a commonly used chiral starting material. mdpi.com This ensures that the proline moiety in the final product has the correct stereochemistry. The other chiral center, in the mercaptopropanoyl portion, is typically introduced through the use of a chiral synthon, such as (S)-3-acetylthio-2-methylpropanoic acid. mdpi.com

The coupling of these two chiral fragments leads to the formation of the desired (S,S)-diastereomer. The synthesis of this compound would follow a similar strategy, with the use of L-proline ethyl ester instead of L-proline in the coupling step.

Alternative approaches to establishing the stereochemistry include enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, and fractional crystallization of diastereomeric salts. google.comgoogle.com These methods can be used to resolve racemic intermediates at various stages of the synthesis, ultimately leading to the enantiomerically pure final product. A chemoenzymatic flow synthesis of enantiomerically pure captopril has also been developed, which utilizes a biocatalyzed regio- and stereoselective oxidation of a prochiral diol as the first step to generate a key chiral intermediate. researchgate.netd-nb.info

Table 3: Key Chiral Intermediates in Captopril Synthesis

| Intermediate | Chemical Name | Role in Synthesis |

| L-Proline | (S)-Pyrrolidine-2-carboxylic acid | Provides the (S)-configuration at the proline chiral center. |

| (S)-3-acetylthio-2-methylpropanoic acid | (S)-3-acetylthio-2-methylpropanoic acid | Provides the (S)-configuration at the mercaptopropanoyl chiral center. |

| L-Proline Ethyl Ester | Ethyl (S)-pyrrolidine-2-carboxylate | Chiral building block for the synthesis of this compound. |

Prodrug Concept and Biotransformation Pathways of Captopril Ethyl Ester

Theoretical Basis of Captopril (B1668294) Ethyl Ester as a Prodrug

The development of prodrugs is a key strategy in pharmaceutical sciences to overcome undesirable properties of pharmacologically active agents. actamedicamarisiensis.roif-pan.krakow.pl A prodrug is a chemically modified, often inactive, version of a drug that, after administration, undergoes biotransformation to release the active parent compound. actamedicamarisiensis.ro This approach is frequently used to enhance properties such as chemical stability, solubility, and, crucially, permeability across biological membranes. if-pan.krakow.pl

Many Angiotensin-Converting Enzyme (ACE) inhibitors are administered as ethyl ester prodrugs to improve their absorption characteristics. actamedicamarisiensis.rothoracickey.com Captopril, the first orally active ACE inhibitor, possesses certain properties that make it a candidate for prodrug modification, particularly for alternative routes of administration like transdermal delivery. tandfonline.comresearchgate.net

The primary design rationale for creating Captopril Ethyl Ester is to enhance the biological performance of the parent drug, captopril, by improving its ability to penetrate biological membranes. While effective, captopril itself has poor percutaneous penetration, making it unsuitable for transdermal delivery systems which could offer sustained, steady-state blood plasma levels. researchgate.netnih.gov

The conversion of captopril's carboxyl functional group into an ethyl ester creates a more lipophilic molecule. actamedicamarisiensis.ro This structural modification is a deliberate strategy to improve its physicochemical properties for better delivery through the skin. researchgate.net The ethyl ester derivative of captopril was specifically selected for development as it demonstrated an optimal flux through porcine skin in research studies. tandfonline.com The prodrug approach aims to create a bioreversible entity that leverages enzymatic activity within the body, such as in the skin and liver, to convert back to the active captopril form after absorption. mdpi.comnih.gov

A compound's ability to permeate biological membranes via passive diffusion is heavily influenced by its lipophilicity, molecular weight, and polarity. mdpi.com By masking the polar carboxylic acid group of captopril with an ethyl ester, the resulting prodrug, this compound, becomes significantly more lipophilic. This increased lipophilicity is directly linked to its enhanced ability to cross the lipid-rich barriers of the skin. researchgate.netmdpi.com

Studies have consistently shown that the ethyl ester of captopril exhibits enhanced permeation across both human and porcine skin compared to the parent drug. tandfonline.comresearchgate.netnih.gov Research on a series of n-alkyl carboxyl ester prodrugs of captopril found that the highest skin permeation fluxes were achieved with the ethyl, propyl, and butyl ester prodrugs. researchgate.netnih.govmdpi.com This suggests that while increasing lipophilicity enhances permeability, there is an optimal range. Derivatives with excessively high lipophilicity may see reduced flux due to decreased aqueous solubility, a critical factor for the drug to be available at the absorption site. researchgate.netnih.gov

Enzymatic Hydrolysis and Activation of this compound

As a prodrug, this compound is pharmacologically inactive and requires bioactivation to exert its therapeutic effect. This activation is achieved through enzymatic hydrolysis, a process where the ester bond is cleaved, releasing the active parent drug, captopril, and ethanol (B145695). nih.govnih.gov

The biotransformation of this compound is mediated by a class of enzymes known as esterases. nih.govresearchgate.net Carboxylesterases, which are abundant in the liver and also present in the skin, are primarily responsible for this hydrolytic cleavage. nih.govnih.govnih.gov These enzymes catalyze the addition of water to the ester functional group, breaking it down into its constituent carboxylic acid (captopril) and alcohol (ethanol). nih.gov

For many ACE inhibitor prodrugs, this activation occurs predominantly in the liver, where enzymes like human carboxylesterase 1 (hCE1) efficiently hydrolyze the ester linkage. nih.govnih.govresearchgate.net In the context of transdermal delivery, esterases within the skin also play a crucial role in metabolizing the prodrug as it permeates, contributing to the release of active captopril before it reaches systemic circulation. tandfonline.comnih.gov

To understand the conversion kinetics of this compound, researchers utilize in vitro studies with various biological matrices that contain the relevant enzymes. These studies are essential for confirming that the prodrug is efficiently converted to the active drug and for comparing the metabolic rates of different prodrug derivatives. nih.govport.ac.uk

Porcine liver esterase is a commonly used biological matrix in in vitro metabolism studies due to its enzymatic similarity to human esterases. nih.govresearchgate.net Studies investigating the metabolism of a series of captopril n-carboxyl derivatives using porcine liver esterase found that the prodrugs underwent a relatively slow, pseudo-first-order metabolism. nih.govport.ac.ukresearchgate.net

Among the derivatives tested (from methyl to hexyl esters), this compound consistently displayed the highest rate of metabolism. nih.govport.ac.ukresearchgate.netresearchgate.net This finding is significant as it indicates an efficient conversion to the active captopril form. The results from these in vitro studies using porcine liver esterase correlate well with metabolism rates observed in porcine skin, supporting the use of this model for predicting metabolic performance. nih.govport.ac.ukresearchgate.net

Table 1: Comparative In Vitro Metabolism of Captopril Ester Prodrugs by Porcine Liver Esterase

The following table summarizes the relative metabolic rates of different captopril ester prodrugs as determined in studies using porcine liver esterase.

| Compound | Relative Rate of Metabolism | Finding |

| Captopril Methyl Ester | Lower than Ethyl Ester | All prodrugs behaved as ACE inhibitors. nih.govport.ac.ukresearchgate.net |

| This compound | Highest | Displayed the highest rate of metabolism among the derivatives studied. nih.govport.ac.ukresearchgate.netresearchgate.net |

| Captopril Propyl Ester | Lower than Ethyl Ester | Showed high skin permeation flux. researchgate.netmdpi.com |

| Captopril Butyl Ester | Lower than Ethyl Ester | Showed high skin permeation flux. researchgate.netmdpi.com |

This table is based on qualitative findings reported in the cited literature, which identify the ethyl ester as having the highest metabolic rate among the tested n-carboxyl derivatives. nih.govport.ac.ukresearchgate.netresearchgate.net

In Vitro Metabolism Studies Using Biological Matrices

Porcine Ear Skin Metabolism

Porcine ear skin is a widely accepted and relevant in vitro model for studying percutaneous absorption and metabolism in humans due to its anatomical and physiological similarities. oup.com Research has demonstrated that porcine ear skin possesses the necessary enzymatic machinery, specifically esterases, to metabolize captopril ester prodrugs. oup.comdntb.gov.ua

In vitro metabolism studies using porcine ear skin have shown that this compound undergoes hydrolysis to form captopril. oup.com The process follows pseudo-first-order kinetics, indicating that the rate of metabolism is directly proportional to the concentration of the prodrug. oup.com This metabolic activity is localized within the skin, ensuring that the conversion of the prodrug to the active drug occurs at the site of administration, which is a desirable feature for transdermal delivery systems.

Characterization of Metabolic Performance

The metabolic performance of this compound has been quantitatively assessed in various in vitro systems, including porcine ear skin and porcine liver esterase preparations. These studies aim to determine the rate and efficiency of the conversion to captopril.

Research findings indicate a relatively slow but substantial metabolism of captopril prodrugs. oup.com The hydrolysis of this compound in the presence of porcine ear skin has been measured, and the metabolic rate has been determined. This metabolic conversion is a critical complement to its enhanced skin permeation, ensuring that the drug is available in its active form after penetrating the skin barrier. nih.gov

The following table presents the in vitro metabolic rates of this compound in both porcine liver esterase and porcine ear skin homogenates, providing a quantitative measure of its biotransformation.

Table 1: In Vitro Metabolic Rates of this compound

| Metabolic System | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |

|---|---|---|

| Porcine Liver Esterase | 0.0045 | 154 |

| Porcine Ear Skin | 0.0028 | 248 |

Data derived from studies on the metabolism of captopril n-carboxyl derivatives. The rate constants represent the pseudo-first-order metabolic rate.

Comparative Metabolism of this compound and Other Captopril Esters

To understand the influence of the ester group on the metabolic rate, studies have compared the hydrolysis of this compound with other n-alkyl ester derivatives of captopril. These comparative analyses have revealed a clear structure-activity relationship concerning the rate of enzymatic cleavage.

Among a series of captopril n-alkyl esters (methyl, ethyl, propyl, and butyl), this compound consistently demonstrates the highest rate of metabolism in both porcine liver esterase and porcine ear skin models. oup.com This suggests an optimal fit of the ethyl ester within the active site of the esterase enzymes responsible for hydrolysis.

The metabolic rates of different captopril esters are presented in the table below, highlighting the superior metabolic conversion of the ethyl ester.

Table 2: Comparative In Vitro Metabolic Rates of Captopril Esters in Porcine Ear Skin

| Captopril Ester | Rate Constant (k) (min⁻¹) |

|---|---|

| Captopril Methyl Ester | 0.0019 |

| This compound | 0.0028 |

| Captopril Propyl Ester | 0.0021 |

| Captopril Butyl Ester | 0.0015 |

Data reflects the pseudo-first-order metabolic rate constants determined in porcine ear skin homogenates.

These findings underscore that while increasing the alkyl chain length of the ester can enhance lipophilicity and potentially skin permeation, it can also impact the rate of the necessary bioactivation step. The ethyl ester appears to strike an effective balance, facilitating both permeation and efficient metabolic conversion to the active drug, captopril.

Pharmacological Activity and Mechanism of Action Studies Preclinical Focus

Angiotensin-Converting Enzyme Inhibition Studies

The inhibitory effect of captopril (B1668294) ethyl ester on angiotensin-converting enzyme has been evaluated through various in vitro studies. These investigations aim to quantify its inhibitory potency and understand the structural features governing its interaction with the enzyme.

In Vitro Enzyme Inhibition Kinetics of Captopril Ethyl Ester

Studies on a series of captopril n-carboxyl derivatives have shown that these ester prodrugs, including the ethyl ester, do behave as angiotensin-converting enzyme inhibitors nih.govresearchgate.net. The kinetics of this inhibition are influenced by the esterification of the carboxyl group, which is a key functional group for potent ACE inhibition. Research indicates a pseudo first-order metabolism for these prodrugs, with this compound exhibiting the highest rate of metabolism among the series studied nih.govresearchgate.net. While specific kinetic constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound are not extensively reported in publicly available literature, the implication is that its direct inhibitory activity is present but may be less pronounced than its active form, captopril.

Comparative ACE Inhibitory Potency with Captopril and Other Inhibitors

Direct comparative studies highlight the superior potency of captopril over its ester derivatives. For instance, captopril is a potent ACE inhibitor with a reported IC50 value in the nanomolar range, around 6 nM apexbt.com. In a study evaluating various captopril ester prodrugs, the methyl ester was found to exhibit the optimum inhibition among the esters, suggesting that the ethyl ester, while active, is likely less potent than both captopril and the methyl ester derivative nih.govresearchgate.net. The significantly higher potency of captopril is attributed to its free carboxyl group, which plays a crucial role in binding to the ACE active site. Other established ACE inhibitors also demonstrate high potency, for example, enalaprilat (B1671235) has an IC50 of 2.4 nM and lisinopril (B193118) has an IC50 of 1.2 nM aatbio.com.

Below is a table comparing the ACE inhibitory potencies of captopril and related compounds.

| Compound | Type of Inhibitor | IC50 (nM) | Ki (nM) |

| Captopril | Active Drug | 20.0 aatbio.com | 2.0 aatbio.com |

| Enalaprilat | Active Metabolite | 2.4 aatbio.com | - |

| Lisinopril | Active Drug | 1.2 aatbio.com | 51.0, 131.5 aatbio.com |

| Enalapril | Prodrug | 140.0 aatbio.com | - |

Structure-Activity Relationships Governing ACE Inhibition

The structure-activity relationship (SAR) for ACE inhibitors is well-established and underscores the importance of specific functional groups for potent inhibition. Key to this is a terminal carboxylate group that mimics the C-terminal carboxylate of ACE's natural substrates nih.gov. This group is essential for binding to a cationic site within the enzyme's active site nih.gov.

Esterification of this crucial carboxyl group, as is the case in this compound, generally leads to a reduction in inhibitory potency. The rationale behind creating such ester prodrugs is often to enhance properties like lipophilicity for improved absorption, for example, in transdermal delivery systems nih.govoup.com. The expectation is that the ester will be hydrolyzed in vivo to release the active drug, captopril.

Furthermore, a group capable of binding to the zinc ion in the ACE active site is another critical feature. In captopril, this is the sulfhydryl group, which demonstrates superior binding to zinc ijrpr.com. The proline moiety in captopril also plays a significant role in binding specificity by mimicking the C-terminal amino acid of natural ACE substrates ijrpr.com.

Molecular Interactions with ACE

The interaction of ACE inhibitors with the enzyme's active site has been elucidated through structural and molecular modeling studies. These studies reveal the precise binding modes and the functional groups responsible for the high-affinity interaction.

Binding Site Analysis and Ligand-Enzyme Interactions

The active site of ACE contains a zinc ion which is crucial for its catalytic activity. Potent inhibitors like captopril interact directly with this zinc ion stereoelectronics.org. The binding of captopril to the ACE active site involves several key interactions:

The sulfhydryl group of captopril coordinates with the zinc ion.

The amide carbonyl group forms hydrogen bonds with residues in the active site, stabilizing the complex.

The terminal carboxylate of the proline moiety interacts with a cationic site on the enzyme nih.govijrpr.com.

For this compound, the esterification of the proline's carboxyl group would prevent the ionic interaction with the cationic site, thus significantly weakening its binding affinity compared to captopril. While the sulfhydryl group could still potentially interact with the zinc ion, the loss of the carboxylate interaction would result in a less stable enzyme-inhibitor complex.

Role of Key Functional Groups in ACE Binding

The primary functional groups of captopril that are critical for its potent inhibition of ACE are the sulfhydryl group and the carboxyl group of the proline residue.

Sulfhydryl Group: This group acts as a potent zinc-binding ligand. The direct coordination of the thiol to the zinc ion is a major contributor to the high inhibitory potency of captopril ijrpr.com.

Carboxyl Group: The free carboxyl group on the proline ring is essential for mimicking the C-terminus of ACE substrates and forming a strong ionic bond with a positively charged residue in the enzyme's active site nih.gov. Masking this group as an ethyl ester in this compound disrupts this critical interaction, leading to a marked decrease in inhibitory activity. The primary role of the ethyl ester is to function as a prodrug, which upon hydrolysis, regenerates the free carboxyl group and restores high-affinity binding.

Zinc Ion Coordination in the Active Site

This compound is a prodrug that requires in vivo hydrolysis to its active form, captopril, to exert its pharmacological effect. The mechanism of action for captopril is centered on its potent and competitive inhibition of the angiotensin-converting enzyme (ACE). A critical feature of this interaction is the coordination of a zinc ion (Zn²⁺) within the active site of ACE.

The active site of ACE contains a catalytic Zn²⁺ ion, which is essential for its enzymatic activity. researchgate.net The structure of captopril includes a sulfhydryl (thiol) group that is pivotal for its inhibitory action. researchgate.netnih.gov This thiol group directly interacts with and chelates the zinc ion in the enzyme's active site. researchgate.netresearchgate.net This binding prevents ACE from accessing its natural substrates, such as angiotensin I. researchgate.net

In addition to the primary zinc-thiolate coordination, the captopril molecule is further stabilized within the active site through a series of hydrogen bonds and other interactions. researchgate.net The carbonyl group of captopril forms hydrogen bonds with surrounding amino acid residues, such as His353 and His513. researchgate.net Furthermore, the carboxylate group of the proline moiety interacts with other residues like Tyr520, anchoring the inhibitor firmly in the binding pocket. researchgate.net The fundamental structural requirements for effective ACE inhibition by captopril and related compounds include a terminal carboxyl group, an amido carbonyl group, and a functional group capable of binding to the zinc ion. nih.gov

Preclinical Pharmacodynamic Assessments

Following its conversion to captopril, this compound significantly modulates the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and fluid balance. drugbank.comamazonaws.com Preclinical studies in animal models, particularly rats, have elucidated these effects.

Administration of high doses of captopril to normal rats resulted in a significant and sustained elevation of plasma renin activity (PRA). nih.gov This increase is a compensatory response to the blockade of angiotensin II formation. nih.gov In spontaneously hypertensive rats (SHR), captopril treatment also led to a marked increase in PRA. nih.gov Conversely, the levels of angiotensin II, the primary active product of the RAAS, are reduced by captopril administration in SHR models. nih.govresearchgate.net

While captopril effectively inhibits ACE, its effect on plasma aldosterone (B195564) concentration in normal rats has been shown to be not significant in some studies. nih.gov However, in SHR models, chronic intracerebroventricular administration of captopril did not result in significant differences in basal plasma aldosterone levels compared to vehicle-treated controls. nih.gov

Table 1: Effect of Captopril on RAAS Components in Rat Models

| Parameter | Animal Model | Treatment Effect | Reference |

|---|---|---|---|

| Plasma Renin Activity (PRA) | Normal Rats | Significantly elevated on day 1 and remained high until day 30. | nih.gov |

| Plasma Renin Activity (PRA) | Spontaneously Hypertensive Rats (SHR) | Increased from 9.2±1.3 to 23.4±5.7 ng/mL per hour. | nih.gov |

| Angiotensin II | Spontaneously Hypertensive Rats (SHR) | Significantly lowered. | nih.gov |

The antihypertensive effect of captopril, the active form of this compound, is largely mediated by its impact on vascular resistance. Studies in animal models have demonstrated that captopril induces a reduction in total peripheral resistance. ahajournals.org

In a rat model of congestive heart failure, intravenous captopril reduced systemic vascular resistance and mean arterial pressure. nih.gov The vasodilation was not uniform across all vascular beds; the most pronounced effects were observed in the renal circulation, where blood flow increased by as much as 55%. nih.gov Significant vasodilation was also noted in the gastrointestinal and coronary beds. nih.gov In contrast, blood flow to skeletal muscle and skin remained unchanged. nih.gov

In spontaneously hypertensive rats (SHRs), short-term treatment with captopril produced similar reductions in peripheral resistance. ahajournals.org Organ blood flows were homogeneously increased, with a particular increase observed in the kidneys. ahajournals.org Furthermore, captopril demonstrated an ability to alter vascular reactivity. In SHRs, it abolished the vasoconstrictor responses to norepinephrine (B1679862) (NE) in both the mesenteric and renal vascular beds. ahajournals.org This suggests that a diminished vascular responsiveness to adrenergic stimuli may contribute to its antihypertensive action, alongside ACE inhibition. ahajournals.org

Table 2: Regional Hemodynamic Effects of Captopril in a Rat Model of Heart Failure

| Vascular Bed | Effect on Blood Flow | Reference |

|---|---|---|

| Renal | Increased by 55% | nih.gov |

| Gastrointestinal | Enhanced to levels similar to sham animals | nih.gov |

| Coronary (Left Ventricular) | Significantly increased | nih.gov |

| Skeletal Muscle | Unchanged | nih.gov |

The spontaneously hypertensive rat (SHR) is a widely used genetic model of hypertension, and the efficacy of captopril in this model is well-documented. nih.gov Early and continuous treatment of SHRs with captopril, beginning from conception through the first 12 weeks of postnatal life, was shown to decrease systolic blood pressure to levels even lower than those of normotensive control Wistar-Kyoto (WKY) rats. researchgate.net Even after cessation of treatment, the blood pressure in the captopril-treated SHRs remained significantly lower than in untreated, age-matched SHRs for an extended period. researchgate.net

In adult SHRs, captopril administration effectively lowers mean arterial pressure. nih.gov This reduction in blood pressure is accompanied by beneficial effects on cardiac structure. For instance, a 12-week treatment with captopril in SHRs reversed increases in left ventricle relative weight, an index of cardiac hypertrophy. nih.gov The antihypertensive effects in SHRs are less pronounced when treatment is initiated at an advanced age compared to when it is started in young SHRs. mdpi.com

The mechanism for these effects involves not only the reduction of angiotensin II but also the attenuation of inflammation and oxidative stress within cardiovascular tissues. nih.govnih.gov Captopril treatment in SHRs has been shown to reduce cardiac mRNA expression of pro-inflammatory cytokines while normalizing the expression of ACE, angiotensin II type 1 receptor (AT1R), and the NADPH oxidase subunit p22phox in the left ventricle. nih.gov

The ability of ACE inhibitors to cross the blood-brain barrier (BBB) is a key factor in determining their effects on the central nervous system. Studies have shown that captopril itself has negligible permeability across the BBB. nih.gov The permeability-surface area product for captopril in most brain regions was found to be three to four times lower than that of the sodium ion, indicating very poor penetration. nih.gov

However, direct administration of captopril into the central nervous system or carotid artery can elicit effects. Intracarotid, intracerebroventricular, or topical application of captopril in normotensive rats was found to increase the permeability of the BBB and was associated with a significant increase in regional cerebral blood flow. nih.gov When administered intravenously, captopril did not affect cerebral blood flow directly but did shift the limits of cerebral blood flow autoregulation to a lower pressure range, an effect likely due to the inhibition of ACE in cerebral blood vessels rather than within the brain parenchyma. nih.gov

This compound, as a prodrug, represents a "mimic" designed with altered physicochemical properties. Esterification of the parent captopril molecule increases its lipophilicity. This strategy is known to enhance permeation across biological membranes. For instance, the ethyl ester of captopril has demonstrated enhanced permeation across skin compared to the parent drug. researchgate.net This principle suggests that ester prodrugs like this compound have the potential for different BBB permeation characteristics compared to the more hydrophilic parent compound, captopril, although specific preclinical data on its CNS penetration is limited.

Drug Delivery System Research for Captopril Ethyl Ester Preclinical Formulation Focus

Transdermal Delivery System Development

The development of transdermal systems for Captopril (B1668294) Ethyl Ester aims to provide controlled and sustained drug release, bypass first-pass metabolism, and improve patient compliance. Research has centered on optimizing patch formulations and understanding the mechanisms of skin absorption.

Formulation of Drug-in-Adhesive Patches

Drug-in-adhesive patches represent a primary approach for the transdermal delivery of Captopril Ethyl Ester. In this system, the drug is incorporated directly into the adhesive matrix, which serves as both the drug reservoir and the means of adhering the patch to the skin.

Formulation studies have involved preparing a range of transdermal patches using commercially available bioadhesive polymers. nih.govport.ac.uk Key factors identified as significant in optimizing these formulations are the degree of adhesion and the concentration of the drug loaded into the patch. nih.govport.ac.uk Adhesion studies have shown, for example, that the pressure-sensitive adhesive Duro-Tak® 387-2054 is highly compatible with this compound, exhibiting less of a plasticizing effect compared to other adhesives. Research has demonstrated that both drug loading and patch thickness are critical parameters that influence the drug's release and permeation characteristics. nih.govresearchgate.net

Niosomal Transdermal Film Formulations

While specific research on niosomal formulations for this compound was not identified in the reviewed literature, studies involving the parent drug, Captopril, have shown the potential of this delivery system. Niosomes are vesicles formed from non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs, potentially enhancing their penetration through the skin.

For Captopril, niosomal formulations have been prepared using the thin-film hydration technique with non-ionic surfactants (like Span 20, 40, 60, and 80) and cholesterol. ijlpr.comasiapharmaceutics.info These Captopril-loaded niosomes were then incorporated into transdermal films using film-forming polymers such as HPMC and methyl cellulose (B213188). ijlpr.com Evaluation of these films showed prolonged drug release over 12 hours. ijlpr.comasiapharmaceutics.info A separate study developed a niosomal formulation for a novel prodrug synthesized from Captopril and quercetin, which demonstrated a sustained release profile over 24 hours. nih.gov These findings suggest that a niosomal approach could be a viable strategy for enhancing the transdermal delivery of this compound.

Investigations into Percutaneous Absorption Mechanisms Across Biological Skin Models (e.g., Porcine Skin)

Porcine skin is a frequently used biological model in preclinical transdermal research due to its structural and physiological similarities to human skin. researchgate.net In vitro studies using porcine skin have been crucial for evaluating the percutaneous absorption of this compound from patch formulations. nih.govport.ac.uk

Research has shown that the flux of this compound across porcine skin increases with greater patch thickness, eventually reaching therapeutic levels. nih.govport.ac.uk Metabolism studies conducted with porcine ear skin and porcine liver esterase revealed that the prodrug undergoes a relatively slow, pseudo-first-order metabolism, with the ethyl ester derivative showing the highest rate of metabolism among the n-carboxyl derivatives tested. researchgate.netnih.gov This controlled conversion back to the active parent drug within the skin is a beneficial characteristic for a transdermal prodrug system. researchgate.net

| Patch Thickness | Mean Flux (μg/cm²/h) |

|---|---|

| Thin (ca. 0.4 mm) | 1.5 |

| Thick (ca. 0.8 mm) | 2.5 |

Diffusion Studies Across Artificial Membranes (e.g., Polydimethylsiloxane)

In addition to biological models, artificial membranes are used for initial screening and characterization of transdermal formulations. Polydimethylsiloxane (B3030410) (PDMS), commercially known as Silastic™, is a common choice for these in vitro diffusion studies. nih.govport.ac.uk

Diffusion studies of this compound from drug-in-adhesive patches across PDMS membranes have provided insights into the release kinetics. nih.govport.ac.uk A key finding from these studies is that as the drug loading in the patch increases, the diffusion flux gradually reaches a plateau. nih.govport.ac.ukresearchgate.net This phenomenon is thought to be caused by intramolecular interactions at higher drug concentrations. nih.govport.ac.uk These studies are instrumental in understanding how formulation variables affect drug release before advancing to more complex biological skin models.

| Drug Loading (% w/w) | Mean Flux (ng/cm²/h) |

|---|---|

| 3.3 | 40 |

| 6.7 | 70 |

| 10.0 | 80 |

| 13.3 | 90 |

Formulation Characterization Methodologies

Thorough characterization of the formulation is essential to ensure the quality, stability, and performance of the transdermal delivery system.

Microscopic Analysis of Formulations

Microscopy is a fundamental technique used in the characterization of transdermal patch formulations. nih.govport.ac.uk Optical microscopy and Scanning Electron Microscopy (SEM) are employed to visually inspect the patch for uniformity and to identify the distribution of the active pharmaceutical ingredient (API) within the polymer matrix. mdpi.commdpi.com

In the development of this compound patches, microscopy was part of the initial investigational screening process. nih.govport.ac.ukresearchgate.net This analysis helps to ensure that the drug is evenly distributed and to detect any potential drug crystals or particles on the surface, which could affect adhesion and drug release. mdpi.commdpi.com A smooth surface without cracks or visible drug particles is indicative of a well-formulated patch where the drug is properly dissolved or dispersed in the adhesive polymer. mdpi.com

Texture Profile Analysis

Texture Profile Analysis (TPA) is a critical method for characterizing the mechanical and adhesive properties of drug delivery systems, such as transdermal patches. In the preclinical assessment of a drug-in-adhesive patch formulation for this compound, TPA was employed as an essential screening tool. nih.govport.ac.uk The analysis is instrumental in quantifying the adhesive nature of the patch, which is a significant factor in the optimization of a topical formulation for this particular prodrug. nih.govport.ac.uk

A study involving a wide array of transdermal patches, formulated with two different commercially available bioadhesive polymers, utilized TPA to evaluate their textural properties. nih.govport.ac.uk The insights gained from this analysis were fundamental in identifying and selecting the most suitable patch formulations for more comprehensive drug release investigations. nih.govport.ac.uk The research underscored that achieving an optimal balance between adhesion and other formulation characteristics is paramount for effective drug delivery. nih.govport.ac.uk

| Parameter | Description | Significance in Formulation Screening |

|---|---|---|

| Adhesiveness | The work required to overcome the attractive forces between the surface of the patch and the surface of the probe. | Identified as a significant factor in optimizing the topical patch formulation. nih.govport.ac.uk |

| Mechanical Properties | Overall physical integrity and resistance to deformation of the patch. | Helps in selecting patches with suitable wear and comfort properties. |

Spectroscopic Characterization of Formulations (e.g., Infrared Spectroscopy)

Spectroscopic methods are vital for confirming the chemical integrity of a drug within its delivery system. For this compound formulations, infrared spectroscopy was utilized as a primary investigational screening technique. nih.govport.ac.uk This analysis serves to verify the molecular structure of the drug post-formulation and to detect any potential chemical interactions between the this compound and the bioadhesive polymers used in the patch matrix.

The spectroscopic analysis is a crucial quality control step, ensuring that the active pharmaceutical ingredient remains stable and does not undergo degradation or form new chemical bonds with excipients, which could alter its therapeutic efficacy. nih.govport.ac.uk In the development of the this compound patch, infrared spectroscopy formed part of the initial screening process, contributing to the validation of formulation stability and the selection of appropriate candidates for further in vitro testing. nih.govport.ac.uk

| Analytical Objective | Method | Finding |

|---|---|---|

| Chemical Integrity and Interaction Study | Infrared Spectroscopy | Used as an investigational screening method for a range of prepared transdermal patches. nih.govport.ac.uk |

In Vitro Drug Release Profile Determination

The determination of the in vitro drug release profile is a cornerstone of preclinical formulation research, providing essential data on the rate and mechanism of drug delivery from the dosage form. For the this compound drug-in-adhesive patch, release profiles were established using two distinct membrane types: polydimethylsiloxane (Silastic™) and porcine skin, the latter serving as a relevant model for human skin. nih.govport.ac.uk

Diffusion studies using the polydimethylsiloxane membrane revealed a notable trend: as the concentration of the drug within the patch increased, the rate of drug release (flux) began to level off, indicating a plateau. This phenomenon was hypothesized to be a result of intramolecular interactions at higher drug loadings. nih.govport.ac.uk

Conversely, experiments conducted with porcine skin demonstrated a direct relationship between the thickness of the patch and the drug flux. An increase in patch thickness led to a corresponding increase in the permeation of this compound, ultimately achieving a therapeutic level of release. nih.govport.ac.uk These findings collectively highlight that drug loading and patch thickness are critical parameters to be optimized for the successful transdermal delivery of the captopril prodrug. nih.govport.ac.uk

| Membrane | Key Finding | Interpretation |

|---|---|---|

| Polydimethylsiloxane (Silastic™) | A gradual plateau in flux was observed with increased drug loading. nih.govport.ac.uk | May be attributable to intramolecular interactions affecting the diffusion rate. nih.govport.ac.uk |

| Porcine Skin | Flux increased with increasing patch thickness. nih.govport.ac.uk | Demonstrated that a therapeutic level of drug release is attainable by adjusting formulation thickness. nih.govport.ac.uk |

Computational and in Silico Approaches in Captopril Ethyl Ester Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target.

Molecular docking studies have been employed to investigate the interaction of captopril (B1668294) mimics, including ethyl ester derivatives, with the angiotensin-converting enzyme (ACE). tandfonline.comfigshare.comresearchgate.net One such study focused on a series of new pyrrolidine (B122466) derivatives with significant structural similarity to captopril, designed to act on both peripheral and central ACE. tandfonline.comfigshare.com Among these, Compound 28 (2-Pyrrolidin-2-ylidene-N-thiomorpholin-4-ylmethyl-malonamic acid ethyl ester) demonstrated superior docking scores compared to captopril. tandfonline.comfigshare.comresearchgate.net

The docking analysis was performed using the human angiotensin-converting enzyme structure obtained from the protein databank (PDB ID: 1O86), which is complexed with a Zinc ion (Zn701) and the known inhibitor lisinopril (B193118). tandfonline.com The study of these interactions helps in understanding the binding mode and the key residues involved in the ligand-protein recognition.

Binding affinity calculations and scoring functions are used to estimate the strength of the non-covalent interactions between a ligand and its target protein. In the study of captopril mimics, molecular docking was used to compare the binding affinities of newly designed compounds against reference drugs like captopril and lisinopril. tandfonline.comfigshare.comresearchgate.net

Compound 28, an ethyl ester derivative, exhibited the best docking scores, indicating a strong binding affinity for ACE. tandfonline.comfigshare.comresearchgate.net This suggests its potential as a potent ACE inhibitor, comparable to lisinopril and superior to captopril in this computational model. tandfonline.comfigshare.comresearchgate.net

| Compound | Docking Score Comparison |

|---|---|

| Compound 28 (Ethyl Ester Derivative) | Superior to Captopril, Comparable to Lisinopril |

| Captopril | Reference Drug |

| Lisinopril | Reference Drug |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex by simulating the movements of atoms and molecules over time. This method allows for the assessment of the stability of the complex and the conformational changes that may occur upon ligand binding.

To evaluate the stability of the ACE enzyme in complex with captopril, lisinopril, and the ethyl ester derivative (Compound 28), molecular dynamics simulations were conducted for 50 nanoseconds under normal physiological conditions. tandfonline.com The stability of the protein-drug complexes was assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone. semanticscholar.org

The average RMSD values for the complexes were found to be very close, indicating a similar and stable behavior of the ACE enzyme across the three simulations. semanticscholar.org This homogeneity in RMSD values provides evidence for the stability of the ACE complexes with all three compounds. semanticscholar.org

| Complex | Average RMSD (nm) |

|---|---|

| ACE-Captopril | 0.14 ± 0.01 |

| ACE-Lisinopril | 0.16 ± 0.01 |

| ACE-Compound 28 (Ethyl Ester) | 0.16 ± 0.03 |

The dynamic behavior and conformational changes of the ACE-ligand complexes were further analyzed using the radius of gyration (Rg) and the solvent-accessible surface area (SASA). tandfonline.com The Rg value is an indicator of the compactness of the protein structure, while SASA measures the extent of the protein's surface that is accessible to the solvent, which can predict conformational changes upon binding. tandfonline.com

The simulations showed that the structures of all complexes were relatively stable, with Rg values around 2.41 nm and SASA values around 245 nm². tandfonline.com The plateauing of these values during the simulation suggests a stable ligand-protein interaction for all three complexes. tandfonline.com

The Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. tandfonline.com This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov

In the study of captopril mimics, molecular dynamics simulations were coupled with MM-PBSA calculations to further demonstrate the binding stability of the designed compounds. tandfonline.com These energy calculations supported the findings from molecular docking, showing that the ethyl ester derivative (Compound 28) forms a stable complex with ACE, mimicking the behavior of both captopril and lisinopril. tandfonline.comfigshare.comresearchgate.net

Pharmacophore Mapping and Virtual Screening for New Inhibitors

In the quest for novel and more effective Angiotensin-Converting Enzyme (ACE) inhibitors, computational techniques such as pharmacophore mapping and virtual screening have been instrumental. These methods leverage the known structural features of existing inhibitors like captopril to identify new drug candidates from large compound libraries. Captopril ethyl ester, as a derivative of captopril, serves as a key reference compound in these in silico studies.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For ACE inhibitors based on the captopril scaffold, a common pharmacophore model includes key features such as a hydrophobic group, a negative ionic feature, and a hydrogen bond acceptor. tandfonline.com In one study, a pharmacophore model generated from the ACE-captopril complex (PDB ID: 1UZF) highlighted a hydrophobic feature in the pyrrolidine residue, a negative ionic feature in the carboxylic region, and an acceptor feature at the amide carbonyl group. tandfonline.com

This model is then used as a 3D query to screen virtual libraries of compounds. The goal is to identify molecules that fit the pharmacophore model and are therefore likely to bind to the ACE active site. In a study focused on designing new captopril mimics, a library of 102 analogues was designed with structural similarities to captopril. tandfonline.comresearchgate.net This library was screened against a generated pharmacophore model, with most of the designed compounds conforming to the model's features. tandfonline.com

Virtual screening can be ligand-based, using the structure of a known inhibitor like captopril, or structure-based, using the 3D structure of the biological target (ACE). nih.govnih.gov Following the initial pharmacophore-based screening, molecular docking is often employed to refine the results. Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity, typically represented by a docking score in kcal/mol. For instance, in the study of captopril mimics, the designed compounds were docked into the ACE active site, and their scores were compared to those of captopril (-6.54 kcal/mol) and lisinopril (-12.47 kcal/mol). tandfonline.com Impressively, about 80% of the new compounds showed superior docking scores to captopril, with the top candidate achieving a score of -12.69 kcal/mol, even outperforming lisinopril. tandfonline.com This demonstrates the power of virtual screening to identify promising new inhibitor candidates that build upon the captopril framework. tandfonline.comresearchgate.net

The table below summarizes the key features of a typical ACE inhibitor pharmacophore model based on the captopril structure.

| Pharmacophore Feature | Corresponding Chemical Group in Captopril | Distance to Other Features |

| Hydrophobic | Pyrrolidine Ring | ~3.00 - 3.48 Å |

| Negative Ionic | Carboxylic Acid Group | ~3.00 - 3.48 Å |

| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | ~3.00 - 3.48 Å |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Permeability Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Permeability Relationship (QSPR) models are computational tools that correlate the physicochemical properties of compounds with their biological activities or permeability, respectively. These models are essential in drug design for predicting the efficacy and disposition of new molecules based on their chemical structure.

In the context of ACE inhibitors, QSAR studies have been used to understand the structural requirements for potent enzyme inhibition. mdpi.com These models are built using a dataset of compounds with known ACE inhibitory activities, such as captopril and its analogs. nih.govnih.gov Various molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, hydrophobic), are calculated for each compound. Statistical methods are then used to build a mathematical equation that links these descriptors to the observed activity. mdpi.com For example, 3D-QSAR models can provide insights into how specific substitutions on the captopril scaffold influence binding to the ACE active site. mdpi.com

While specific QSAR studies focusing exclusively on this compound are not extensively documented in the provided search results, the principles are directly applicable. By modifying the carboxyl group of captopril to an ethyl ester, key descriptors such as lipophilicity (logP), molecular weight, and polarity are altered. A QSAR model for ACE inhibition would predict how these changes affect the compound's inhibitory potency. The esterification generally increases lipophilicity, which can influence binding interactions within the hydrophobic pockets of the ACE active site.

QSPR models function similarly but predict permeability, a critical factor for drug absorption. Captopril itself is classified as a low permeability compound (BCS Class III). pensoft.net A QSPR model could be developed to predict how structural modifications, such as the addition of the ethyl ester group, would affect its transport across biological membranes like the intestinal epithelium or the skin. researchgate.net The model would use descriptors related to size, hydrogen bonding capacity, and lipophilicity to predict the permeability coefficient. The increased lipophilicity of this compound would generally be predicted by a QSPR model to enhance its permeability compared to the parent drug, captopril.

The table below illustrates how key physicochemical descriptors, often used in QSAR/QSPR models, change from captopril to its ethyl ester derivative.

| Property/Descriptor | Captopril | This compound | Predicted Impact on Activity/Permeability |

| Molecular Weight | 217.29 g/mol | 245.34 g/mol | Minor increase in size |

| LogP (Octanol-Water Partition Coefficient) | Lower (more hydrophilic) | Higher (more lipophilic) | Potential for enhanced membrane permeability |

| Hydrogen Bond Donors | 2 | 1 | Reduced hydrogen bonding potential |

| Hydrogen Bond Acceptors | 3 | 3 | Unchanged |

Prediction of Preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles. journalijsra.com For derivatives like this compound, these predictive models are used to assess its potential as a viable drug candidate compared to the parent compound.

Absorption: Captopril has low intestinal permeability. pensoft.net In silico models predict that esterification, as in this compound, increases lipophilicity, which is generally correlated with improved passive diffusion across the gastrointestinal tract. journalijsra.com ADMET prediction tools can estimate properties like Caco-2 permeability and human intestinal absorption (HIA), suggesting that the ethyl ester prodrug would likely have better absorption characteristics than captopril. jmpas.com

Distribution: Key predicted parameters for distribution include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). Captopril itself has moderate protein binding. journalijsra.com In a study on captopril mimics, several derivatives were specifically designed and screened for their potential to pass the BBB, a desirable trait for treating central nervous system aspects of hypertension. tandfonline.comresearchgate.net this compound's increased lipophilicity might lead to higher PPB and potentially greater BBB penetration compared to captopril.

Metabolism: this compound is a prodrug designed to be metabolized by esterase enzymes in the body to release the active drug, captopril. nih.gov In silico models can predict susceptibility to metabolism by various enzymes, including cytochrome P450 (CYP) isozymes. Studies on captopril and related natural compounds show that captopril is not a significant inhibitor of major CYP enzymes, suggesting a lower risk of drug-drug interactions. journalijsra.com In vitro studies using porcine liver esterase have confirmed the metabolism of captopril ester derivatives, with the ethyl ester showing the highest rate of conversion among several analogs. nih.gov

Excretion: The predicted clearance rate and half-life are important excretion parameters. Captopril has a rapid clearance (11.68 mL/min/kg) and a short half-life (1.022 hours). journalijsra.com The excretion profile of this compound would be influenced by its rate of conversion to captopril.

Toxicity: A range of toxicities can be predicted using in silico tools, including hepatotoxicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). Captopril has shown some risks of drug-induced toxicity in predictive models. journalijsra.com The toxicity profile of this compound is expected to be largely similar to that of captopril, as it is converted to the parent drug in the body. However, initial screening of novel captopril mimics aims to identify compounds with improved safety profiles. tandfonline.comresearchgate.net

The following table provides a comparative summary of predicted ADMET properties for captopril and the anticipated profile for this compound.

| ADMET Property | Captopril | This compound (Predicted/Anticipated) |

| Absorption | Low GI permeability pensoft.net | Higher GI permeability |

| Distribution | Moderate plasma protein binding journalijsra.com | Potentially higher plasma protein binding and BBB penetration |

| Metabolism | Not a major CYP inhibitor journalijsra.com | Hydrolyzed by esterases to active captopril nih.gov |

| Excretion | Rapid clearance, short half-life journalijsra.com | Dependent on conversion rate to captopril |

| Toxicity | Some predicted toxicity risks journalijsra.com | Similar toxicity profile to captopril post-metabolism |

Density Functional Theory (DFT) Analysis for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed in computational chemistry to calculate various properties, such as molecular orbital energies, charge distributions, and reactivity indices, providing deep insights into a molecule's behavior at the electronic level. sid.ir

DFT studies on captopril have been performed to understand its structural and electronic characteristics. These calculations typically involve optimizing the molecule's geometry and then computing properties using a specific functional and basis set, such as B3LYP/6-31G. sid.ir Key outputs from a DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. sid.ir

For captopril, DFT calculations reveal the distribution of electron density and identify the most reactive sites within the molecule. researchgate.net For example, the molecular electrostatic potential (MEP) map can show regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov

DFT calculations can also be used to compare the stability of different molecular forms. For instance, a study on captopril and its disulfide dimer showed that the dimer is significantly more stable (by ~30 kcal/mol), providing a quantum mechanical explanation for the drug's degradation via oxidation. researchgate.net Similar calculations could be used to analyze the stability and reactivity of this compound.

The table below summarizes key electronic properties derived from DFT analysis and their significance for a molecule like captopril.

| DFT-Derived Property | Description | Significance in Drug Research |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (act as a nucleophile). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (act as an electrophile). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | An indicator of chemical reactivity and stability. sid.ir |

| Mulliken Charge | Distribution of atomic charges throughout the molecule. | Helps identify sites for electrostatic interactions with the receptor. sid.ir |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions in a biological environment. sid.ir |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. nih.gov |

Analytical Methodologies for Captopril Ethyl Ester in Research Contexts

Chromatographic Techniques

Chromatography is a fundamental analytical tool for separating and quantifying Captopril (B1668294) Ethyl Ester from related compounds, including the parent drug Captopril and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantitative analysis of Captopril Ethyl Ester. Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the separation of Captopril and its derivatives.

Research involving the analysis of Captopril ester derivatives has demonstrated successful separation using standard HPLC systems. In one study, a C18 column was used to analyze a Captopril ester derivative, revealing the formation of two isomers which were resolved with retention times of 5.05 minutes and 5.57 minutes, respectively actascientific.com. For chiral analysis, specialized columns such as those based on amylose (B160209) or cellulose (B213188) (e.g., CHIRACEL OJ) can be used to separate the various isomers of the ester actascientific.com. This compound is also identified as a potential impurity in Captopril preparations, making its detection and quantification by HPLC a critical aspect of quality control researchgate.net. The development of a quantitative HPLC method would follow standard validation guidelines, establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) using a certified reference standard amazonaws.comamazonaws.com.

Table 1: Example HPLC Parameters for Captopril Ester Derivative Analysis

Parameter Condition Reference Column C18 researchgate.net Detection UV-Vis researchgate.net Retention Time (Isomer 1) 5.05 min researchgate.net Retention Time (Isomer 2) 5.57 min researchgate.net Chiral Column Example CHIRACEL OJ (Cellulose-based) researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative to HPLC for the analysis of pharmaceuticals. While specific HPTLC methods for this compound are not extensively detailed in the cited literature, the principles of Thin-Layer Chromatography (TLC) have been applied to related compounds. For instance, a TLC method for a similar compound utilized a mobile phase of chloroform and acetone (97:3), yielding a retardation factor (Rf) of 0.10 scispace.com.

An HPTLC method for this compound would be developed by selecting an appropriate stationary phase (e.g., silica gel 60 F254 plates) and optimizing the mobile phase to achieve a clear separation of the ester from Captopril and other impurities. Quantitative analysis would be performed using a densitometric scanner at a suitable wavelength. The technique's advantages include the ability to analyze multiple samples simultaneously and minimal solvent consumption.